imino(methyl){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-lambda6-sulfanone
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Overview
Description
It belongs to the class of sulfoximines and is known for its effectiveness against sap-feeding insects such as aphids, whiteflies, and certain species of beetles . The compound is characterized by its high efficacy, broad spectrum of activity, and relatively low toxicity to non-target organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imino(methyl){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-lambda6-sulfanone involves several key steps:
Starting Material: The synthesis begins with 3-chloromethyl-6-(trifluoromethyl)pyridine.
Reaction with Sodium Methanethiolate: This intermediate reacts with sodium methanethiolate to form 3-[1-(methylthio)methyl]-6-(trifluoromethyl)pyridine.
Formation of Sulfoximine: The resulting compound is then reacted with cyanamide in the presence of iodine to form methyl[1-(2-trifluoromethylpyridin-5-yl)ethyl]-N-cyanosulfoximine.
Oxidation and Methylation: Finally, the compound undergoes oxidation and methylation to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps mentioned above but optimized for higher yields and purity. The process includes rigorous control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
Imino(methyl){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-lambda6-sulfanone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of sulfoximines and their derivatives.
Biology: The compound is studied for its effects on insect physiology and its potential use in integrated pest management.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of imino(methyl){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-lambda6-sulfanone involves its interaction with the nicotinic acetylcholine receptors (nAChRs) in insects. The compound binds to a unique site on these receptors, leading to overstimulation and eventual paralysis of the insect. This mode of action is distinct from other classes of insecticides, making it effective against pests that have developed resistance to other chemicals .
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: Another insecticide that targets nAChRs but binds to a different site.
Thiamethoxam: A neonicotinoid insecticide with a similar mode of action but different chemical structure.
Clothianidin: Another neonicotinoid with a similar target but different binding affinity.
Uniqueness
Imino(methyl){1-[6-(trifluoromethyl)pyridin-3-yl]ethyl}-lambda6-sulfanone is unique due to its specific binding site on nAChRs, which reduces the likelihood of cross-resistance with other insecticides. Additionally, its broad spectrum of activity and relatively low toxicity to non-target organisms make it a valuable tool in pest management .
Properties
CAS No. |
946578-43-4 |
---|---|
Molecular Formula |
C9H11F3N2OS |
Molecular Weight |
252.3 |
Purity |
95 |
Origin of Product |
United States |
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